7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its molecular structure, which includes a phenyl group attached to the tetrahydroisoquinoline core, and a methoxy group at the 7th position. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors and other specialized equipment. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding quinoline derivatives.
Reduction: Reduction can result in the formation of dihydroisoquinolines.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is similar to other tetrahydroisoquinoline derivatives, such as 7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and 1-phenyl-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar core structure but differ in the substituents attached to the core. The presence of the methoxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
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Properties
CAS No. |
33761-67-0 |
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Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.